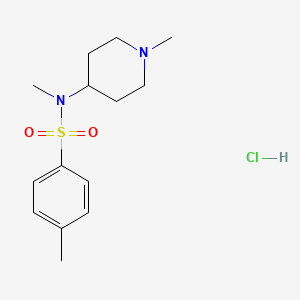

N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide;hydrochloride, or N,4-DM-N-(1-MPBS)HCl, is a sulfonamide-type drug that has been used for a variety of medical and scientific applications. It is a derivative of the commonly used sulfonamide drugs and is known for its strong affinity for certain proteins, making it a useful tool in biochemical and physiological research.

Scientific Research Applications

N,4-DM-N-(1-MPBS)HCl is used in a variety of scientific research applications. It has been used as a ligand in protein-binding studies, as a substrate in enzyme assays, and as a tool to study the effects of drugs on biochemical pathways. It has also been used to study the effects of drugs on the nervous system and to investigate the mechanisms of action of various drugs.

Mechanism of Action

N,4-DM-N-(1-MPBS)HCl is known to bind to certain proteins, such as enzymes and receptors, in a reversible manner. This binding leads to changes in the activity of the target protein, which can then lead to changes in the biochemical pathways associated with the protein. The exact mechanism of action of N,4-DM-N-(1-MPBS)HCl is not fully understood, but it is believed to involve the formation of a covalent bond between the drug and the target protein.

Biochemical and Physiological Effects

N,4-DM-N-(1-MPBS)HCl has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to modulate the activity of certain receptors in the nervous system. It has also been shown to have anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

N,4-DM-N-(1-MPBS)HCl has several advantages for use in laboratory experiments. It is a relatively simple and inexpensive compound to synthesize, and its binding affinity for certain proteins makes it an ideal tool for studying biochemical pathways. However, there are some limitations to its use in laboratory experiments. Its binding affinity is not always consistent, and it can be difficult to control the concentration of the drug in a solution.

Future Directions

The potential applications of N,4-DM-N-(1-MPBS)HCl are vast, and there are many possible future directions for research. These include further study into its mechanism of action, as well as its potential uses in drug development and drug delivery. Additionally, further research into its anti-inflammatory and anti-bacterial properties could lead to new treatments for a variety of conditions. Other potential areas of research include its use in cancer research, as well as its potential applications in the field of nanotechnology.

Synthesis Methods

N,4-DM-N-(1-MPBS)HCl is synthesized using a simple and efficient method. The synthesis begins with the reaction of N,4-dimethylbenzenesulfonamide and 1-methylpiperidine in aqueous solution. The reaction is carried out at room temperature and requires a minimum of two hours. The resulting product is then hydrolyzed with hydrochloric acid to form N,4-DM-N-(1-MPBS)HCl.

properties

IUPAC Name |

N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S.ClH/c1-12-4-6-14(7-5-12)19(17,18)16(3)13-8-10-15(2)11-9-13;/h4-7,13H,8-11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVQKLNLOSPKBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2CCN(CC2)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1052544-35-0 |

Source

|

| Record name | Benzenesulfonamide, N,4-dimethyl-N-(1-methyl-4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052544-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6604431.png)

![4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6604439.png)

amine hydrochloride](/img/structure/B6604442.png)

![rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6604479.png)

amine hydrochloride](/img/structure/B6604494.png)